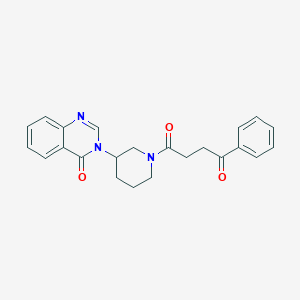
1-(3-(4-Oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutan-1,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a synthetic organic compound known for its diverse potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure combines several functional groups, making it an interesting subject for scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Biology: It has shown promise in biochemical studies for its ability to interact with specific proteins and enzymes. Medicine: Research suggests potential therapeutic applications, including anticancer and antimicrobial properties. Industry: The compound is explored for use in the development of new materials and as a catalyst in various industrial processes.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The compound can be synthesized through a multi-step process, beginning with the reaction of 4-oxoquinazoline with piperidine to form the intermediate 4-oxoquinazolin-3(4H)-ylpiperidine. This intermediate is then subjected to acylation with 4-phenylbutane-1,4-dione under controlled conditions to yield the desired compound.
Industrial production methods: For industrial-scale production, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalyst choice to maximize yield and purity. The process may also include steps for purification and characterization to ensure the compound meets required standards.
Analyse Chemischer Reaktionen
Types of reactions: 1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, enhancing its functionality.
Reduction: It can be reduced to yield different analogs with altered properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the molecule.
Common reagents and conditions: Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and various acids and bases for substitution reactions are commonly used. The reactions are typically carried out under ambient or slightly elevated temperatures and pressures, depending on the desired outcome.
Major products formed: The major products of these reactions include various quinazoline derivatives, each with distinct chemical and physical properties suitable for different applications.
Wirkmechanismus
The compound exerts its effects through multiple mechanisms. It can interact with molecular targets such as enzymes and receptors, modulating their activity. The quinazoline moiety is particularly significant in its binding affinity and specificity towards certain biological targets, influencing pathways related to cell growth, apoptosis, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Compared to other quinazoline derivatives, 1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione stands out due to its unique combination of a piperidine ring and phenylbutanedione group. Similar compounds include 4-oxoquinazoline derivatives like gefitinib and erlotinib, known for their anticancer activities. the additional functional groups in this compound may confer unique properties and applications, differentiating it from its counterparts.
This detailed article provides a comprehensive overview of 1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione, highlighting its significance and potential in various fields
Eigenschaften
IUPAC Name |
1-[3-(4-oxoquinazolin-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21(17-7-2-1-3-8-17)12-13-22(28)25-14-6-9-18(15-25)26-16-24-20-11-5-4-10-19(20)23(26)29/h1-5,7-8,10-11,16,18H,6,9,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLFYLCWBLAMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2543567.png)
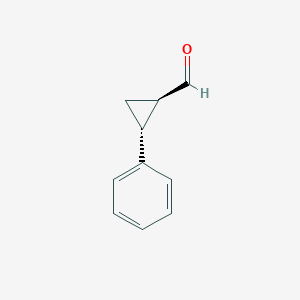
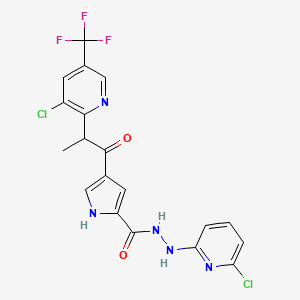
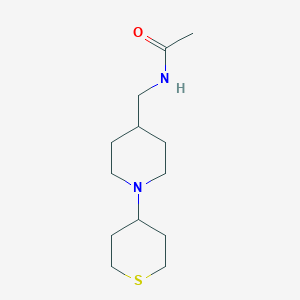
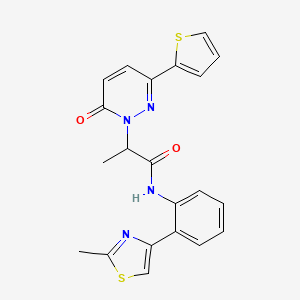
![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543573.png)
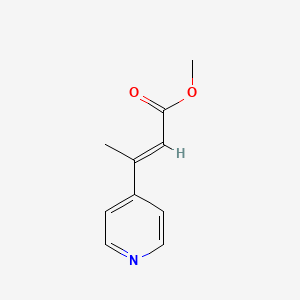
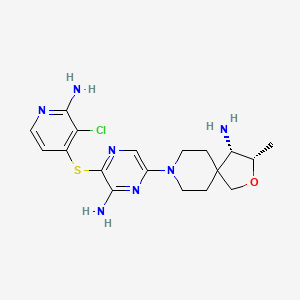

![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2543580.png)
![N'-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE](/img/structure/B2543581.png)
![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)


